
4-Bromo-2-chloro-3-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2-chloro-3-fluorophenol” is a chemical compound with the linear formula C6H3BrClFO . It is a solid substance at room temperature . This compound can be used as a fluorine-containing organic intermediate, and can be used for the synthesis of medicines, pesticides, dyes, etc .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-chloro-3-fluorophenol” is represented by the InChI code 1S/C6H3BrClFO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H . The molecular weight of the compound is 225.44 .
Physical And Chemical Properties Analysis
“4-Bromo-2-chloro-3-fluorophenol” is a solid at room temperature . It has a molecular weight of 225.44 .
Aplicaciones Científicas De Investigación
Intramolecular Dynamics and Photoreaction Mechanisms
4-Bromo-2-chloro-3-fluorophenol has been the subject of research focusing on its intramolecular hydrogen-atom tunneling and photoreaction mechanisms. Studies have explored how this compound behaves in low-temperature argon matrices, revealing the impact of hydrogen-atom tunneling on its isomerization processes. Notably, the presence of the bromine atom at the 4th position has been shown to influence the photoreaction pathways, highlighting the complexity of its behavior under ultraviolet light. This research provides valuable insights into the stability and reactivity of halogenated phenols, contributing to our understanding of their potential applications in materials science and photophysics (Nanbu, Sekine, & Nakata, 2012).
Radiochemical Synthesis
The compound has also been instrumental in the development of no-carrier-added (n.c.a.) forms of radiopharmaceuticals. Research has demonstrated methods for synthesizing n.c.a. [18F]fluorophenol, leveraging 4-bromo-2-chloro-3-fluorophenol as a precursor. This approach underscores the compound's utility in creating complex radiopharmaceuticals that are crucial for various diagnostic procedures in medicine (Ross, Ermert, & Coenen, 2011).
Biotransformation Studies
Furthermore, 4-Bromo-2-chloro-3-fluorophenol has been explored for its biotransformation capabilities. Research involving Escherichia coli expressing specific hydroxylase enzymes has shown the efficient transformation of halogenated phenols to their corresponding catechols. Such studies not only shed light on the detoxification processes for halogenated compounds but also open pathways for biotechnological applications, including the synthesis of industrially relevant chemicals (Coulombel, Nolan, Nikodinovic, Doyle, & O’Connor, 2011).
Safety and Hazards
“4-Bromo-2-chloro-3-fluorophenol” is considered hazardous. It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Mecanismo De Acción
Target of Action
4-Bromo-2-chloro-3-fluorophenol is a phenolic organic compound
Mode of Action
They can form hydrogen bonds with proteins, disrupting their normal function .
Biochemical Pathways
The specific biochemical pathways affected by 4-Bromo-2-chloro-3-fluorophenol are not clearly defined in the available literature. Phenolic compounds, in general, can influence a variety of biochemical pathways, depending on their specific targets. They may affect enzyme activity, disrupt cell membrane function, or interfere with signal transduction pathways .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.03 , which could influence its distribution within the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Given its phenolic nature, it may exert antioxidant, anti-inflammatory, or antimicrobial effects, among others . The specific effects would depend on the compound’s targets and the biochemical pathways it influences.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-chloro-3-fluorophenol. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . Furthermore, the compound’s effects may also be influenced by the physiological and pathological state of the individual.
Propiedades
IUPAC Name |
4-bromo-2-chloro-3-fluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZYEBPYESHRRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680701 |
Source


|
| Record name | 4-Bromo-2-chloro-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1233026-52-2 |
Source


|
| Record name | 4-Bromo-2-chloro-3-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233026-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloro-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)
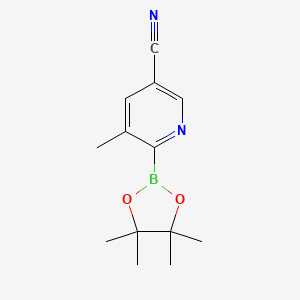
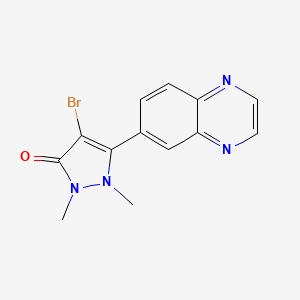
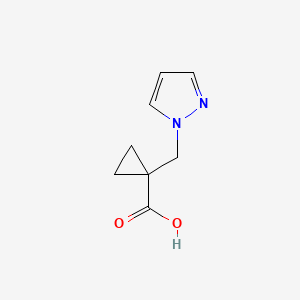
![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)


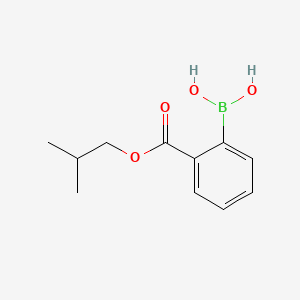
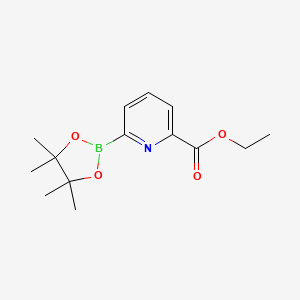

![5-chloro-3-p-tolyl-3H-imidazo[4,5-b]pyridine](/img/structure/B567183.png)
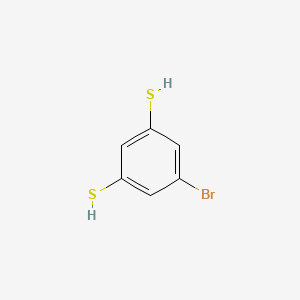

![3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B567186.png)